(-)-MDL 105725, also known as (+)-MDL 105725, is a chemical compound recognized primarily for its role as a selective antagonist of the serotonin 5-HT2A receptor. This receptor is crucial in various neuropsychiatric conditions, including schizophrenia and depression. The compound is characterized by its chemical formula and a molecular weight of 359.43 g/mol. It is an active metabolite of MDL 100907 and exhibits significant pharmacological properties, particularly in the modulation of serotonin receptors.
Source: (-)-MDL 105725 is synthesized from commercially available precursors through various chemical methods, which include condensation and cyclization reactions to form its core structure, followed by functional group modifications and resolution of enantiomers .
Classification: This compound falls under the category of psychoactive substances, specifically targeting serotonin receptors, making it relevant in the fields of pharmacology and neurobiology.
The synthesis of (-)-MDL 105725 involves several key steps:
The synthetic routes can be optimized for yield and purity, often employing automated synthesis techniques in industrial settings. Common reagents used in the synthesis include halogenating agents for substitution reactions and various oxidizing or reducing agents to modify functional groups.
The molecular structure of (-)-MDL 105725 can be described as follows:
(-)-MDL 105725 participates in various chemical reactions:
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
The mechanism of action for (-)-MDL 105725 primarily involves its antagonistic activity at the serotonin 5-HT2A receptor:
(-)-MDL 105725 has several significant applications in scientific research:
(-)-MDL 105725 (CAS 311348-81-9) is a chiral metabolite of the potent serotonin 5-HT₂A receptor antagonist MDL 100,907 (volinanserin). It is formed via O-demethylation of the parent compound, specifically at the 3-methoxy group of its 2,3-dimethoxyphenyl moiety [4] [10]. As the S-enantiomer, it exhibits reduced pharmacological activity compared to its dextrorotatory counterpart (+)-MDL 105725 and the parent drug, yet retains significant binding affinity for 5-HT₂A receptors [6] [4].
Metabolic and Blood-Brain Barrier DynamicsPharmacokinetic studies using in vivo microdialysis in rats reveal critical differences in blood-brain barrier (BBB) penetration:
This limited brain access is attributed to efflux transporters like P-glycoprotein (P-gp), as evidenced by 5-fold higher brain concentrations in P-gp knockout mice [1]. Consequently, despite being detectable in plasma after MDL 100,907 administration, (-)-MDL 105725 contributes minimally to central 5-HT₂A receptor blockade in vivo [4].
Table 1: Pharmacokinetic Properties of MDL 100,907 and Its Metabolite
Property | MDL 100,907 | (-)-MDL 105725 |
---|---|---|
Brain-to-Plasma Ratio | 24:1 | ~6:1 |
BBB Penetration | High | Limited |
P-gp Substrate | No | Yes |
Primary Metabolic Route | O-demethylation | N/A |
(-)-MDL 105725 acts as a selective 5-HT₂A receptor antagonist with a Ki value of approximately 9.0 nM in vitro [1] [8]. Though 3-10 times less potent than the parent compound MDL 100,907 (Ki = 0.85 nM), it maintains >100-fold selectivity over dopaminergic, adrenergic, and other serotonergic receptors (e.g., 5-HT₁A, 5-HT₂C) [8] [4]. This selectivity profile is critical for:
Table 2: Receptor Binding Affinity Profile of (-)-MDL 105725
Receptor | Ki (nM) | Selectivity vs. 5-HT₂A |
---|---|---|
5-HT₂A | 9.0 | 1x |
5-HT₂C | >1,000 | >111x |
Dopamine D₂ | >1,000 | >111x |
α₁-Adrenergic | >1,000 | >111x |
As a 5-HT₂A antagonist, (-)-MDL 105725 modulates key neurochemical pathways:
(-)-MDL 105725 serves as a critical tool in two domains:1. Radiotracer Synthesis:- Precursor for [¹¹C]MDL 100,907, used in PET imaging of 5-HT₂A receptor distribution in schizophrenia and depression [7] [10].- Enables production of the high-affinity PET ligand [¹⁸F]MH.MZ via O-fluoroalkylation [1] [4].2. Enantiomeric Control Studies:- The (R)-(+)-enantiomer (Axon 1107) shows high 5-HT₂A affinity, while the (S)-(-)-enantiomer (Axon 1108) serves as a negative control to validate receptor-specific effects [6] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: